[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol
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Overview
Description
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridazine ring, which is further connected to a methanol group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol typically involves the reaction of 3-chloropyridazine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group. The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form the corresponding dihydropyridazine derivative.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The pyridazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol: Unique due to the presence of the trifluoroethoxy group.
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]amine: Contains an amine group instead of methanol.
Uniqueness
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)4-14-6-2-1-5(3-13)11-12-6/h1-2,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIGGUVQCJRAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247556-04-2 |
Source
|
Record name | [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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